molecular formula C11H12O B6245638 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 2408970-77-2

4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B6245638
CAS No.: 2408970-77-2
M. Wt: 160.2
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Description

4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C11H12O. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO in acidic or basic medium, CrO in acetic acid.

    Reduction: NaBH in methanol or ethanol, LiAlH in ether.

    Substitution: Halogenation using halogens (Cl, Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl).

Major Products Formed

    Oxidation: 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: 4-methyl-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both the methyl and formyl groups, which confer distinct reactivity and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2408970-77-2

Molecular Formula

C11H12O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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